N,N-dibenzyl-2,2-diethoxyethanamine
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Overview
Description
N,N-dibenzyl-2,2-diethoxyethanamine is a chemical compound with the molecular formula C20H27NO2amines . Specifically, it is a tertiary amine due to the presence of three alkyl or aryl groups attached to the nitrogen atom. The compound’s structure consists of a central nitrogen atom bonded to two benzyl groups and two ethoxy (C2H5O) groups.
Preparation Methods
Synthetic Routes: The synthesis of N,N-dibenzyl-2,2-diethoxyethanamine involves the reaction of 2,2-diethoxyethanamine N,N-diethoxyethanamine ) with benzyl chloride . The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the benzyl chloride, resulting in the formation of the desired compound.
Reaction Conditions:Reagents: 2,2-diethoxyethanamine, benzyl chloride
Solvent: Organic solvent (e.g., dichloromethane, toluene)
Temperature: Room temperature or slightly elevated
Procedure: Benzyl chloride is added dropwise to a solution of 2,2-diethoxyethanamine in the chosen solvent. The reaction mixture is stirred for several hours, and the product is isolated by filtration or extraction.
Industrial Production Methods: While this compound is not produced on an industrial scale, its synthesis can be scaled up using similar principles. due to its limited applications, it remains primarily a research compound.
Chemical Reactions Analysis
Reactivity: N,N-dibenzyl-2,2-diethoxyethanamine can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding N,N-dibenzyl-2,2-diethoxyacetamide.
Reduction: Reduction of the benzyl groups can yield N,N-dibenzyl-2,2-diethoxyethylamine.
Substitution: The benzyl groups can be substituted with other functional groups.
Oxidation: Use mild oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO).
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the benzyl groups.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example:
- Oxidation: N,N-dibenzyl-2,2-diethoxyacetamide
- Reduction: N,N-dibenzyl-2,2-diethoxyethylamine
Scientific Research Applications
N,N-dibenzyl-2,2-diethoxyethanamine finds limited applications in research due to its unique structure. Some areas of interest include:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Exploration of its potential as a drug scaffold.
Catalysis: Investigation of its catalytic properties.
Mechanism of Action
The exact mechanism of action for N,N-dibenzyl-2,2-diethoxyethanamine remains largely unexplored. its structural features suggest potential interactions with biological targets, possibly affecting neurotransmitter systems or enzyme activity.
Comparison with Similar Compounds
N,N-dibenzyl-2,2-diethoxyethanamine is distinct due to its combination of benzyl and ethoxy groups. Similar compounds include:
- N-Benzyl-2,2-dimethoxyethanamine (CAS: 54879-88-8)
- N,N-dibenzyl-N,N-dimethylmethanediamine (CAS: Not specified)
- N-benzyl-N-(2,2-diethoxyethyl)-2,2-diethoxyethanamine (CAS: Not specified)
Properties
Molecular Formula |
C20H27NO2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2,2-diethoxyethanamine |
InChI |
InChI=1S/C20H27NO2/c1-3-22-20(23-4-2)17-21(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14,20H,3-4,15-17H2,1-2H3 |
InChI Key |
XDKNQNZNKLIMOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)OCC |
Origin of Product |
United States |
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